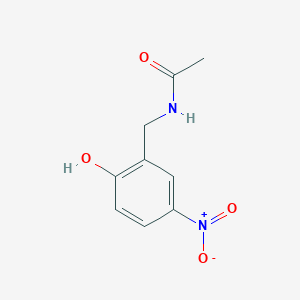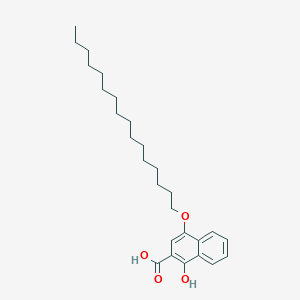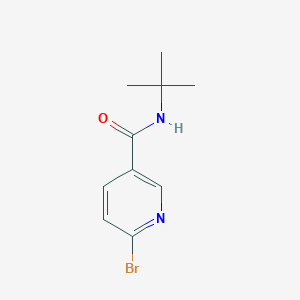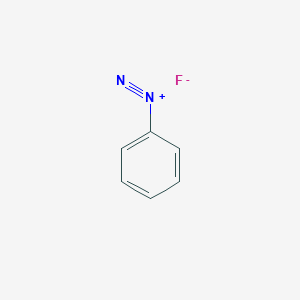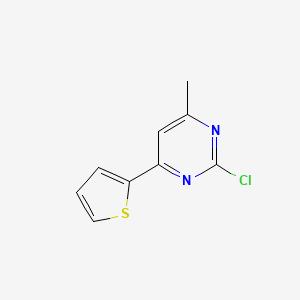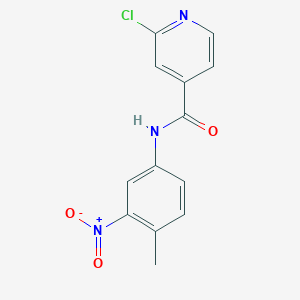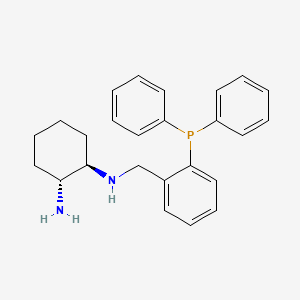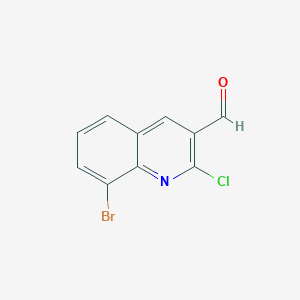
8-Bromo-2-chloroquinoline-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-2-chloroquinoline-3-carbaldehyde is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of bromine and chlorine substituents at the 8th and 2nd positions, respectively, and a carboxaldehyde group at the 3rd position on the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloroquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction using a Vilsmeier reagent (DMF + POCl₃ or PCl₅) upon heating . The reaction conditions often include the use of different catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
8-Bromo-2-chloroquinoline-3-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The carboxaldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The compound can participate in condensation reactions to form various heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxaldehyde group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
科学研究应用
8-Bromo-2-chloroquinoline-3-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex heterocyclic systems.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 8-Bromo-2-chloroquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the carboxaldehyde group, which can react with nucleophiles in biological systems. The bromine and chlorine substituents can also influence the compound’s reactivity and binding affinity to various molecular targets.
相似化合物的比较
Similar Compounds
6-Bromo-2-chloroquinoline-3-carboxaldehyde: Similar structure but with the bromine atom at the 6th position instead of the 8th.
2-Chloroquinoline-3-carbaldehyde: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
Uniqueness
8-Bromo-2-chloroquinoline-3-carbaldehyde is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of both halogens and the carboxaldehyde group makes it a versatile intermediate for various synthetic applications.
属性
分子式 |
C10H5BrClNO |
|---|---|
分子量 |
270.51 g/mol |
IUPAC 名称 |
8-bromo-2-chloroquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H5BrClNO/c11-8-3-1-2-6-4-7(5-14)10(12)13-9(6)8/h1-5H |
InChI 键 |
ARFJBUGMPWRAJF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=C(N=C2C(=C1)Br)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[5,1-b][1,3]thiazol-7-yl(4-pyridinyl)methanol](/img/structure/B8529781.png)


![Bis[(4-methylcyclohex-3-en-1-yl)methyl] butanedioate](/img/structure/B8529806.png)
![1-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-3-nitro-1H-pyrazole](/img/structure/B8529814.png)
